molecular formula C15H15N5OS B2870137 2-{[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetonitrile CAS No. 1114655-99-0

2-{[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetonitrile

Número de catálogo: B2870137
Número CAS: 1114655-99-0
Peso molecular: 313.38
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[4-(2-Methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetonitrile is a triazoloquinazoline derivative characterized by a fused bicyclic core structure ([1,2,4]triazolo[4,3-a]quinazolin-5-one) with two key substituents:

  • A 2-methylpropyl (isobutyl) group at the 4-position of the triazolo ring.
  • A sulfanyl acetonitrile (-S-CH₂-CN) moiety at the 1-position.

The molecular formula is C₁₄H₁₆N₆OS, with a molecular weight of 316.39 g/mol.

Propiedades

IUPAC Name

2-[[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10(2)9-19-13(21)11-5-3-4-6-12(11)20-14(19)17-18-15(20)22-8-7-16/h3-6,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIVIMSSMAHUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazole with a quinazoline derivative in the presence of a thiol reagent. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-{[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

2-{[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetonitrile has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-{[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with other triazoloquinazoline derivatives. Below is a comparative analysis with two closely related compounds:

Property Target Compound N-(3-acetylphenyl)-2-[[4-(3-methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide 4-(3-Methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Molecular Formula C₁₄H₁₆N₆OS C₂₃H₂₃N₅O₄S C₁₃H₁₄N₄O₂S
Molecular Weight (g/mol) 316.39 465.52 290.34
4-Position Substituent 2-Methylpropyl (C₄H₉) 3-Methoxypropyl (C₄H₉O) 3-Methoxypropyl (C₄H₉O)
1-Position Substituent Sulfanyl acetonitrile (-S-CH₂-CN) Sulfanyl acetamide (-S-CH₂-C(O)NH-C₆H₄-COCH₃) Sulfanyl (-SH)
Key Functional Groups Nitrile (polar), Isobutyl (nonpolar) Acetamide (polar), Methoxy (polar) Methoxy (polar), Thiol (reactive)

Functional Group Impact on Properties

  • However, the isobutyl chain may offset this via hydrophobic interactions. The methoxypropyl group in introduces ether oxygen, improving solubility in polar solvents relative to the target’s isobutyl group.
  • Reactivity :

    • The nitrile in the target allows for hydrolysis to carboxylic acids or reduction to amines, whereas the acetamide in is less reactive but more stable in biological systems.
    • The thiol group in confers redox sensitivity and metal-binding capacity, absent in the target.
  • Bioavailability :

    • Higher molecular weight in (465.52 g/mol) may reduce membrane permeability compared to the target (316.39 g/mol), aligning with Lipinski’s rule of five guidelines.

Lumping Strategy and Structural Grouping

As per , compounds with analogous cores but differing substituents (e.g., methoxypropyl vs. isobutyl) may be grouped under a "triazoloquinazoline" surrogate in computational models. However, significant functional group disparities (nitrile vs. thiol) likely necessitate separate consideration in reaction networks or toxicity assessments .

Research Findings and Implications

  • Synthetic Utility : The nitrile group in the target compound offers versatility for derivatization, a trait exploited in pharmaceutical intermediate synthesis .
  • Spectroscopic Characterization : UV and NMR techniques (as applied in ) are critical for elucidating structural differences among triazoloquinazoline derivatives .

Actividad Biológica

The compound 2-{[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetonitrile is a member of the triazoloquinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃N₄S
  • Molecular Weight : 341.47 g/mol
  • CAS Number : 902973-37-9

The compound features a triazoloquinazoline moiety linked to a sulfanyl group and an acetonitrile functional group. This structural configuration is believed to contribute to its biological efficacy.

Cytotoxicity

Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to the target compound showed IC₅₀ values ranging from 2.44 μM to 9.43 μM against HepG2 and HCT-116 cell lines. The most active derivatives displayed IC₅₀ values of 6.29 μM against HepG2 and 2.44 μM against HCT-116, indicating a strong potential for anticancer activity .

CompoundCell LineIC₅₀ (μM)
Compound 16HepG26.29
Compound 16HCT-1162.44
Compound 17HepG28.00
Compound 18HCT-1169.43

The mechanism by which these compounds exert their cytotoxic effects is primarily through the inhibition of topoisomerase II (Topo II) and DNA intercalation. The ability of these compounds to intercalate into DNA enhances their binding affinity and cytotoxicity by disrupting DNA replication and transcription processes.

In comparative studies, the target compound demonstrated a higher intercalation activity (10.25 μM) than other derivatives (e.g., VIIa with an intercalation activity of 48.30 μM), suggesting that modifications in the structure can significantly influence biological activity .

Anticancer Studies

  • Study on HepG2 and HCT-116 Cell Lines :
    • A series of triazoloquinazoline derivatives were synthesized and tested for their cytotoxic effects.
    • Results indicated that increased lipophilicity due to structural modifications improved cellular uptake and cytotoxicity.
    • The study concluded that the target compound could be a promising candidate for further development in cancer therapies due to its potent inhibitory effects on cell proliferation.
  • DNA Binding Studies :
    • Research involving fluorescence spectroscopy confirmed that the target compound binds effectively to DNA.
    • The binding affinity was assessed through competition assays with known intercalators, revealing that the compound's structural features enhance its interaction with nucleic acids.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.